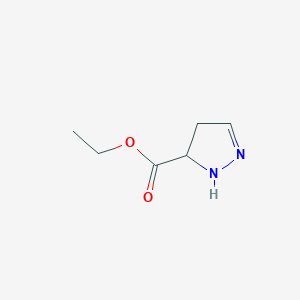

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate

概要

説明

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. This reaction leads to the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency .

化学反応の分析

Types of Reactions

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the ethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .

科学的研究の応用

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: It is used in the production of agrochemicals and other industrial products.

作用機序

The mechanism of action of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the functional groups present on the pyrazole ring and the nature of the substituents .

類似化合物との比較

Similar Compounds

- Ethyl 1H-pyrazole-4-carboxylate

- 3,5-Disubstituted pyrazoles

- 3,4,5-Trisubstituted pyrazoles

Uniqueness

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is unique due to its specific ring structure and the presence of the ethyl ester group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .

生物活性

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C6H10N2O2

Molecular Weight : 142.16 g/mol

Structure : The compound features a five-membered ring structure with two nitrogen atoms and a carboxylate group, enhancing its reactivity and potential for further chemical modifications.

This compound interacts with various biological targets, influencing multiple biochemical pathways:

- Enzyme Interaction : The compound can modulate the activity of enzymes such as hydrolases and transferases by forming hydrogen bonds with amino acid residues in enzyme active sites. This enhances its binding affinity and specificity.

- Cellular Effects : It influences cell signaling pathways by modulating kinases and phosphatases, which are crucial for signal transduction. This modulation can alter the phosphorylation status of target proteins, leading to significant changes in cellular responses.

- Gene Expression : this compound can interact with transcription factors, impacting their binding to DNA and consequently altering gene expression.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, show promising anticancer properties. They have been reported to inhibit the growth of various cancer cell types such as lung, brain, colorectal, renal, prostate, and pancreatic cancers. Notably, compounds containing the 1-aryl-1H-pyrazole scaffold have demonstrated antiproliferation activity both in vitro and in vivo .

Study on Anticancer Activity

A study evaluated the anticancer efficacy of pyrazole derivatives against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). Results indicated that these compounds significantly inhibited cell proliferation compared to control groups. The mechanism involved apoptosis induction mediated by the modulation of key signaling pathways .

Safety Profile

The safety profile of this compound indicates potential toxicity at high doses. It is labeled with GHS07 symbols for health hazards, emphasizing the need for careful handling.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-1H-pyrazole | C4H6N2 | Exhibits distinct biological activities; simpler structure. |

| 4-Amino-1H-pyrazole | C3H4N4 | Contains an amino group; known for its reactivity. |

| 1H-Pyrazole-3-carboxylic acid | C4H4N2O2 | Contains a carboxylic acid group; used in organic syntheses. |

| Ethyl 3-amino-4-methylpyrazole | C7H10N4O2 | Features an amino group; potential for different interactions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. Key methods include:

- Hydrazine-ester cyclization : Reaction of ethyl acrylate derivatives with substituted hydrazines under reflux in ethanol, often catalyzed by acetic acid. Yields (~60–75%) depend on steric hindrance and electronic effects of substituents .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 min at 120°C) while maintaining yields >70% .

Table 1: Common Reaction Conditions

| Method | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Conventional reflux | Ethanol | AcOH | 80°C, 6h | 60–75 |

| Microwave-assisted | DMF | None | 120°C, 20m | 70–85 |

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure solution : Employ direct methods via SHELXS or SHELXD .

Refinement : SHELXL iteratively refines atomic positions and displacement parameters. Hydrogen bonding networks are analyzed using Mercury software to visualize π-π stacking or C–H···O interactions .

Table 2: Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space group | P 1 |

| a, b, c (Å) | 7.21, 9.85, 12.30 |

| α, β, γ (°) | 90, 95.2, 90 |

| R-factor | <0.05 |

Advanced Research Questions

Q. How can discrepancies in NMR data for diastereomers of this compound be resolved?

Methodological Answer: Diastereomers arising from restricted rotation of the pyrazole ring (e.g., 4,5-dihydro configuration) show split signals in NMR. Strategies include:

- Variable-temperature NMR : Cooling to −40°C slows rotation, resolving overlapping peaks .

- DFT calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G**) with experimental data to assign stereochemistry .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: Regioselectivity in reactions (e.g., bromination) is controlled by:

- Electronic directing groups : The ester group at position 5 directs electrophiles to position 3.

- Protection/deprotection : Temporarily protecting the ester (e.g., silylation) shifts selectivity to position 4 .

Table 3: Bromination Outcomes

| Position | Conditions | Yield (%) |

|---|---|---|

| 3 | Br₂, CHCl₃, 0°C | 85 |

| 4 | Br₂, AcOH, 50°C | 45 |

Q. How can computational modeling predict biological activity or enzyme interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (NAMD, 100 ns) to assess stability .

- QSAR models : Correlate substituent electronegativity with IC₅₀ values for antimicrobial activity .

Q. What experimental and analytical approaches address contradictions in reported biological activities?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values for antifungal activity) arise from assay conditions. Mitigation strategies:

- Standardized protocols : Follow CLSI guidelines for MIC assays.

- Metabolite profiling : Use LC-MS to confirm compound stability under assay conditions (pH 7.4, 37°C) .

特性

IUPAC Name |

ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-2-10-6(9)5-3-4-7-8-5/h4-5,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWBRBQHQMCEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743279 | |

| Record name | Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89600-89-5 | |

| Record name | Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。